molecular formula C19H29N3O4 B8165498 tert-Butyl 4-((2-amino-4-(ethoxycarbonyl)phenyl)amino)piperidine-1-carboxylate

tert-Butyl 4-((2-amino-4-(ethoxycarbonyl)phenyl)amino)piperidine-1-carboxylate

Cat. No.: B8165498
M. Wt: 363.5 g/mol
InChI Key: FNIICDGAFRFQLC-UHFFFAOYSA-N
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Description

This compound features a piperidine core protected by a tert-butoxycarbonyl (Boc) group at the 1-position. At the 4-position of the piperidine, a 2-amino-4-(ethoxycarbonyl)phenylamino substituent is attached.

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-ethoxycarbonylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-5-25-17(23)13-6-7-16(15(20)12-13)21-14-8-10-22(11-9-14)18(24)26-19(2,3)4/h6-7,12,14,21H,5,8-11,20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIICDGAFRFQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-amino-4-(ethoxycarbonyl)phenyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the ethoxycarbonyl group. The amino group is then introduced through a substitution reaction.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of tert-Butyl Group: tert-Butyl groups are often introduced using tert-butyl chloride in the presence of a base.

    Ethoxycarbonyl Group Addition: This step typically involves the reaction of the intermediate with ethyl chloroformate.

    Amino Group Substitution: The final step involves the substitution of a leaving group with an amino group, often using ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-amino-4-(ethoxycarbonyl)phenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and ethoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with simpler functional groups.

    Substitution: Products with substituted amino or ethoxycarbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((2-amino-4-(ethoxycarbonyl)phenyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-amino-4-(ethoxycarbonyl)phenyl)amino)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic application being investigated.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
Target Compound C₁₉H₂₇N₃O₄ (estimated) ~377.44 2-amino-4-(ethoxycarbonyl)phenylamino Not explicitly reported in evidence; inferred reactivity similar to phenylamino derivatives. -
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate C₁₉H₂₅NO₅ 355.41 4-(ethoxycarbonyl)phenoxy Higher similarity (0.88) to target; phenoxy linkage vs. phenylamino in target. Likely differences in solubility and hydrogen bonding.
tert-Butyl 4-cyano-4-((4-(methoxycarbonyl)phenyl)amino)piperidine-1-carboxylate C₁₉H₂₄N₄O₄ 376.43 Cyano + 4-(methoxycarbonyl)phenylamino Substitution at 4-position of phenyl ring; cyano group may enhance electrophilicity.
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate C₁₇H₂₄F₂N₂O₂ 326.38 3,4-difluorobenzylamino Fluorine substituents increase lipophilicity and metabolic stability.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl + primary amine Light yellow solid; no GHS classification. Basic piperidine-amino derivatives show varied safety profiles.

Physicochemical Properties

  • Solubility: The ethoxycarbonyl group in the target may enhance solubility in polar aprotic solvents compared to fluorinated or cyano-substituted analogs.

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